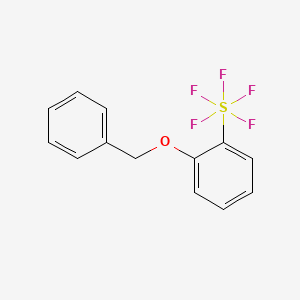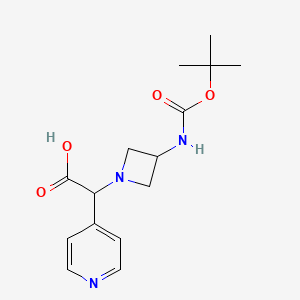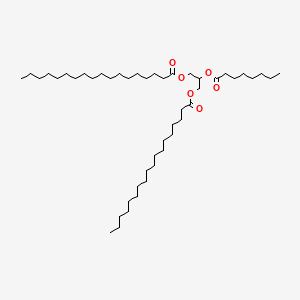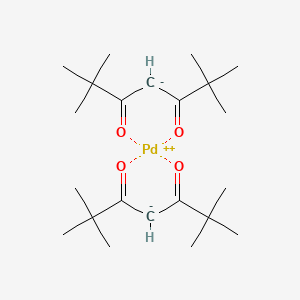
(2-(Benzyloxy)phenyl)pentafluoro-l6-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyloxy-3-(pentafluorosulfanyl)benzene, also known as [3-(Phenylmethoxy)phenyl]sulfur pentafluoride, is a chemical compound with the molecular formula C13H11F5OS and a molecular weight of 310.28 g/mol . This compound is characterized by the presence of a benzyloxy group and a pentafluorosulfanyl group attached to a benzene ring, making it a unique and valuable compound in various fields of research and industry.
Preparation Methods
The synthesis of 1-Benzyloxy-3-(pentafluorosulfanyl)benzene can be achieved through several methods. One common synthetic route involves the reaction of 1-benzyloxy-3-iodobenzene with pentafluorosulfanyl chloride in the presence of a base such as potassium carbonate. This reaction results in the replacement of the iodine atom with a pentafluorosulfanyl group, forming the desired compound. The reaction conditions typically include a solvent such as dimethylformamide (DMF) and a temperature range of 50-80°C.
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
1-Benzyloxy-3-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, solvents like DMF, and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyloxy-3-(pentafluorosulfanyl)benzene has several applications in scientific research:
Biology: The compound’s unique structure allows it to be used in the study of biological systems, including enzyme interactions and receptor binding studies.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyloxy-3-(pentafluorosulfanyl)benzene is not fully understood, but it is believed to interact with molecular targets through its benzyloxy and pentafluorosulfanyl groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
1-Benzyloxy-3-(pentafluorosulfanyl)benzene can be compared with other similar compounds, such as:
1-Benzyloxy-3-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a pentafluorosulfanyl group, resulting in different reactivity and applications.
1-Benzyloxy-3-(difluoromethyl)benzene:
1-Benzyloxy-3-(fluoromethyl)benzene: This compound has a single fluorine atom, leading to distinct reactivity and applications compared to the pentafluorosulfanyl derivative.
The uniqueness of 1-Benzyloxy-3-(pentafluorosulfanyl)benzene lies in its pentafluorosulfanyl group, which imparts unique chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H11F5OS |
|---|---|
Molecular Weight |
310.28 g/mol |
IUPAC Name |
pentafluoro-(2-phenylmethoxyphenyl)-λ6-sulfane |
InChI |
InChI=1S/C13H11F5OS/c14-20(15,16,17,18)13-9-5-4-8-12(13)19-10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
VFLHXFYEGOPNHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2S(F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-3-(4-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one](/img/structure/B12326221.png)

![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonyloxypyrrolidine-2-carboxylate](/img/structure/B12326252.png)
![(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoate](/img/structure/B12326261.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326264.png)

![Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester](/img/structure/B12326273.png)
![3,12-Dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12326274.png)
![3,11-dihydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one](/img/structure/B12326280.png)
![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]hexanoic acid](/img/structure/B12326288.png)

![8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one](/img/structure/B12326299.png)

![2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]acetonitrile](/img/structure/B12326325.png)
